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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro potency of the novel Janus kinase

(JAK) inhibitor, CS12192, against the four members of the JAK family: JAK1, JAK2, JAK3, and

TYK2. Due to the limited public availability of specific biochemical assay data for CS12192, this

guide presents its reported selectivity profile alongside quantitative data for other well-

characterized JAK inhibitors. This information is intended to offer a valuable resource for

researchers engaged in the discovery and development of targeted therapies for autoimmune

and inflammatory diseases.

Introduction to CS12192
CS12192 is a novel small molecule inhibitor identified as a selective inhibitor of JAK3, JAK1,

and TANK-binding kinase 1 (TBK1).[1][2][3][4] Developed by Chipscreen Biosciences,

CS12192 has shown therapeutic potential in preclinical models of autoimmune diseases,

including rheumatoid arthritis.[3][5] Its mechanism of action involves the modulation of cytokine

signaling pathways that are critically dependent on these kinases. While detailed quantitative

data on its in vitro potency against the full JAK panel is not widely published, available

information indicates a preferential inhibition of JAK3 and, to a lesser extent, JAK1.

Comparative In Vitro Potency of JAK Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for

several well-known JAK inhibitors against JAK1, JAK2, JAK3, and TYK2. This data, gathered
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from various sources, provides a benchmark for understanding the selectivity profiles of

different JAK-targeted therapies.

Compound JAK1 (nM) JAK2 (nM) JAK3 (nM) TYK2 (nM)

CS12192
Data not publicly

available

Data not publicly

available

Data not publicly

available

Data not publicly

available

Tofacitinib 1 20 1 >100

Ruxolitinib 3.3 2.8 >400 19

Baricitinib 5.9 5.7 >400 53

Upadacitinib 43 210 >5000 >5000

Filgotinib 10 28 810 116

Abrocitinib 29 803 >10,000 1250

Note: IC50 values can vary depending on the specific assay conditions, such as ATP

concentration and substrate used. The data presented here is for comparative purposes.

Experimental Protocols
The determination of in vitro potency of JAK inhibitors is typically performed using biochemical

kinase assays. These assays directly measure the enzymatic activity of the purified JAK

enzymes in the presence of the inhibitor.

General Protocol for In Vitro Kinase Inhibition Assay
Objective: To determine the IC50 value of a test compound against a specific JAK kinase.

Materials:

Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

ATP (Adenosine triphosphate)

A suitable peptide substrate (e.g., a biotinylated peptide)
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Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01%

Brij-35)

Test compound (e.g., CS12192) serially diluted in DMSO

Detection reagents (e.g., ADP-Glo™ Kinase Assay kit or HTRF-based detection)

Microplates (e.g., 96-well or 384-well)

Procedure:

Enzyme and Substrate Preparation: The JAK enzyme and its corresponding peptide

substrate are diluted to the desired concentration in the assay buffer.

Compound Preparation: The test compound is serially diluted to various concentrations.

Assay Reaction: The kinase reaction is initiated by adding the JAK enzyme, peptide

substrate, and the test compound to the wells of the microplate. The reaction is started by

the addition of ATP.

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., room

temperature or 30°C) for a specific duration (e.g., 60 minutes).

Reaction Termination and Detection: The kinase reaction is stopped, and the amount of

product formed (phosphorylated substrate or ADP) is quantified. This can be achieved

through various methods, such as luminescence (e.g., ADP-Glo™) or Homogeneous Time-

Resolved Fluorescence (HTRF), which measures the phosphorylation of a biotinylated

peptide.

Data Analysis: The percentage of kinase activity inhibition is calculated for each

concentration of the test compound relative to a control reaction without the inhibitor. The

IC50 value, which is the concentration of the inhibitor required to achieve 50% inhibition of

the kinase activity, is then determined by fitting the data to a dose-response curve.

Visualizing Key Processes
To further illustrate the context of JAK inhibition, the following diagrams depict the JAK-STAT

signaling pathway and a typical workflow for an in vitro kinase assay.
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JAK-STAT Signaling Pathway
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Caption: The JAK-STAT signaling cascade from cytokine binding to gene transcription.
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In Vitro Kinase Assay Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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